Cas no 5396-25-8 (6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine)

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine 化学的及び物理的性質
名前と識別子
-
- 3,9-dichloro-5,6,7,8-tetrahydroacridine
- 6,9-dichloro-1,2,3,4-tetrahydroAcridine
- 6-Chloro-9-chloro-1,2,3,4-tetrahydroacridine
- AKOS001763775
- NCGC00329508-01
- CHEMBL3221004
- DTXSID10277226
- Acridine, 6,9-dichloro-1,2,3,4-tetrahydro-
- PD131311
- SCHEMBL4266767
- NSC1227
- EU-0054272
- DB-359284
- MFCD11849267
- 5396-25-8
- NSC-1227
- 6,2,3,4-TETRAHYDROACRIDINE
- UPHWUTWIUIWUJB-UHFFFAOYSA-N
- AS-53674
- CCG-26244
- P16862
- NSC 1227
- AB01323414-02
- CS-0102439
- TQP0776
- EN300-216924
- 6,9-Dichloro- 1,2,3,4-tetrahydroacridine
- 6,9-Dichloro-1,2,3,4-tetrahydro-acridine
- 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine
-
- MDL: MFCD11849267
- インチ: InChI=1S/C13H11Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2
- InChIKey: UPHWUTWIUIWUJB-UHFFFAOYSA-N
- SMILES: C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)Cl
計算された属性
- 精确分子量: 251.02703
- 同位素质量: 251.027
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.344
- Boiling Point: 389.2°C at 760 mmHg
- フラッシュポイント: 221.3°C
- Refractive Index: 1.654
- PSA: 12.89
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C326528-100mg |
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine |
5396-25-8 | 100mg |
$ 275.00 | 2022-04-01 | ||
eNovation Chemicals LLC | Y1266764-100mg |
6,9-dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 98% | 100mg |
$365 | 2024-06-06 | |
eNovation Chemicals LLC | Y1266764-250mg |
6,9-dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 98% | 250mg |
$550 | 2024-06-06 | |
Enamine | EN300-216924-1.0g |
6,9-dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR01BCWD-50mg |
6,9-Dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 95% | 50mg |
$167.00 | 2025-03-30 | |
Aaron | AR01BCWD-100mg |
6,9-Dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 95% | 100mg |
$234.00 | 2025-03-30 | |
Aaron | AR01BCWD-1g |
6,9-Dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 95% | 1g |
$630.00 | 2025-02-09 | |
A2B Chem LLC | AW08449-250mg |
6,9-Dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | ≥98% | 250mg |
$219.00 | 2024-04-19 | |
A2B Chem LLC | AW08449-1g |
6,9-Dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 98% | 1g |
$620.00 | 2024-04-19 | |
Aaron | AR01BCWD-5g |
6,9-dichloro-1,2,3,4-tetrahydroacridine |
5396-25-8 | 95% | 5g |
$2536.00 | 2023-12-14 |
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine 関連文献
-
Gaochan Wu,Yun Gao,Dongwei Kang,Boshi Huang,Zhipeng Huo,Huiqing Liu,Vasanthanathan Poongavanam,Peng Zhan,Xinyong Liu Med. Chem. Commun. 2018 9 149
-
Karam Chand,Rajeshwari,Emanuel Candeias,Sandra M. Cardoso,Sílvia Chaves,M. Amélia Santos Metallomics 2018 10 1460
-
Su-Yi Li,Neng Jiang,Sai-Sai Xie,Kelvin D. G. Wang,Xiao-Bing Wang,Ling-Yi Kong Org. Biomol. Chem. 2014 12 801
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridineに関する追加情報
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine (CAS No. 5396-25-8): An Overview of Its Properties, Applications, and Recent Research
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine (CAS No. 5396-25-8) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as 6,9-Dichloro-1,2,3,4-tetrahydroacridine, belongs to the acridine family and exhibits a range of biological activities that make it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine is characterized by a tetrahydroacridine core with two chlorine substituents at the 6 and 9 positions. This specific arrangement imparts unique chemical and physical properties to the molecule, which are crucial for its biological activities. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution and reduction steps.
In recent years, 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an antitumor agent. Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116).
Beyond its antitumor properties, 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California in 2020 revealed that this compound showed promising activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication through the disruption of viral RNA synthesis.
The pharmacokinetic properties of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine have also been studied to understand its behavior in biological systems. Studies have shown that this compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. However, it is important to note that the compound may have some metabolic liabilities that need to be addressed in future drug development efforts.
In terms of safety and toxicity, preliminary studies suggest that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine is generally well-tolerated at therapeutic doses. However, further preclinical and clinical studies are needed to fully evaluate its safety profile. Researchers are currently working on optimizing the chemical structure of this compound to enhance its therapeutic index while minimizing potential side effects.
The potential applications of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine extend beyond cancer and viral infections. Recent research has explored its use as an anti-inflammatory agent and a neuroprotective agent. A study published in the Journal of Neurochemistry in 2022 found that this compound could reduce neuroinflammation and protect neurons from oxidative stress-induced damage. These findings suggest that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
To further advance the development of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine, researchers are employing advanced computational methods to predict its binding interactions with target proteins. Molecular docking studies have identified several key residues involved in the binding site of this compound with various protein targets. This information is crucial for rational drug design and optimization efforts.
In conclusion, 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine (CAS No. 5396-25-8) is a multifunctional compound with a wide range of biological activities. Its potential as an antitumor agent, antiviral agent, anti-inflammatory agent, and neuroprotective agent makes it a promising candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications. As more data becomes available from preclinical and clinical studies, it is likely that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine will play an increasingly important role in the treatment of various diseases.
5396-25-8 (6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine) Related Products
- 1314715-75-7(2-(1-aminocyclobutyl)-5-chlorophenol)
- 63089-50-9(4-Methylphthalonitrile)
- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)
- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)
- 1321814-12-3((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)
- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)
- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)
- 116450-56-7(Rhodamine 101 Inner Salt)




